molecular formula C10H12O4 B12580966 4-(Acetyloxy)but-2-en-1-yl but-2-ynoate CAS No. 300372-42-3

4-(Acetyloxy)but-2-en-1-yl but-2-ynoate

Cat. No.: B12580966
CAS No.: 300372-42-3
M. Wt: 196.20 g/mol
InChI Key: IBWSSLACEJZDPW-UHFFFAOYSA-N
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Description

4-(Acetyloxy)but-2-en-1-yl but-2-ynoate is an organic compound with the molecular formula C10H12O4. It is characterized by the presence of both an acetoxy group and a but-2-ynoate group, making it a versatile molecule in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)but-2-en-1-yl but-2-ynoate can be achieved through several methods. One common approach involves the esterification of 4-hydroxybut-2-en-1-yl but-2-ynoate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to facilitate the esterification reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)but-2-en-1-yl but-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(Acetyloxy)but-2-en-1-yl but-2-ynoate has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)but-2-en-1-yl but-2-ynoate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the but-2-ynoate group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetyloxy)but-2-en-1-yl acetate
  • cis-1,4-Diacetoxy-2-butene

Uniqueness

4-(Acetyloxy)but-2-en-1-yl but-2-ynoate is unique due to its combination of an acetoxy group and a but-2-ynoate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

300372-42-3

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

4-acetyloxybut-2-enyl but-2-ynoate

InChI

InChI=1S/C10H12O4/c1-3-6-10(12)14-8-5-4-7-13-9(2)11/h4-5H,7-8H2,1-2H3

InChI Key

IBWSSLACEJZDPW-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)OCC=CCOC(=O)C

Origin of Product

United States

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